molecular formula C18H26N2O5 B11969586 Ethyl N-[(benzyloxy)carbonyl]leucylglycinate CAS No. 2867-06-3

Ethyl N-[(benzyloxy)carbonyl]leucylglycinate

Cat. No.: B11969586
CAS No.: 2867-06-3
M. Wt: 350.4 g/mol
InChI Key: MPFMGTPIJXYPBS-UHFFFAOYSA-N
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Description

Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate is a complex organic compound with a molecular formula of C16H23NO5. This compound is characterized by its ester functional group, which is commonly found in various organic molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group and the amino acid derivative makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid derivative is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Formation of the Amide Bond: The protected amino acid is then coupled with ethyl glycinate hydrochloride in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and coupling reagents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Deprotection: The benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

    Amide Bond Formation: The compound can participate in further amide bond formation reactions with other amino acids or peptides.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Hydrogen gas and palladium on carbon (Pd/C).

    Amide Bond Formation: Coupling reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Deprotection: Free amine and benzyl alcohol.

    Amide Bond Formation: Peptides or larger amino acid derivatives.

Scientific Research Applications

Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate has several applications in scientific research:

    Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, particularly in the solid-phase peptide synthesis (SPPS) method.

    Drug Development: The compound is used in the development of peptide-based drugs and prodrugs.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies and nucleic acids, for therapeutic and diagnostic purposes.

    Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate is primarily related to its role as a peptide intermediate. The compound facilitates the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the ester or amide group. This reaction is catalyzed by coupling reagents and catalysts, leading to the formation of larger peptide chains.

Comparison with Similar Compounds

Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate can be compared with other similar compounds, such as:

    Ethyl [((2S)-2-{[(tert-butoxycarbonyl]amino}-4-methylpentanoyl)amino]acetate: This compound uses a different protecting group (tert-butoxycarbonyl or Boc) instead of the benzyloxycarbonyl (Cbz) group. The choice of protecting group affects the stability and deprotection conditions.

    Methyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate: This compound has a methyl ester group instead of an ethyl ester group. The ester group influences the hydrolysis rate and solubility of the compound.

    Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-ethylpentanoyl)amino]acetate: This compound has an ethyl group instead of a methyl group on the pentanoyl chain. The alkyl chain length affects the hydrophobicity and reactivity of the compound.

Properties

CAS No.

2867-06-3

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate

InChI

InChI=1S/C18H26N2O5/c1-4-24-16(21)11-19-17(22)15(10-13(2)3)20-18(23)25-12-14-8-6-5-7-9-14/h5-9,13,15H,4,10-12H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

MPFMGTPIJXYPBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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